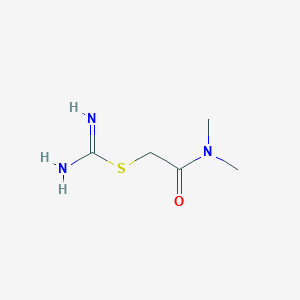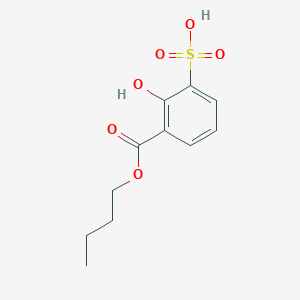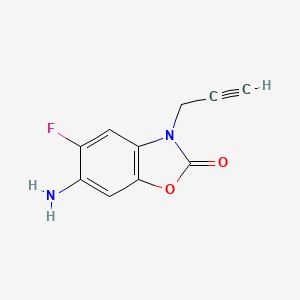![molecular formula C22H21BrO B14220437 1-{[(5-Bromopentyl)oxy]methyl}pyrene CAS No. 766532-19-8](/img/structure/B14220437.png)
1-{[(5-Bromopentyl)oxy]methyl}pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(5-Bromopentyl)oxy]methyl}pyrene is an organic compound with the molecular formula C22H21BrO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound features a pyrene core substituted with a 5-bromopentyl group via an oxy-methyl linkage. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
The synthesis of 1-{[(5-Bromopentyl)oxy]methyl}pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene, which undergoes bromination to introduce a bromine atom at a specific position on the pyrene ring.
Alkylation: The brominated pyrene is then subjected to an alkylation reaction with 5-bromopentanol in the presence of a base, such as potassium carbonate, to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
1-{[(5-Bromopentyl)oxy]methyl}pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromopentyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The pyrene core can undergo oxidation to form pyrenequinones or reduction to form dihydropyrenes, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-{[(5-Bromopentyl)oxy]methyl}pyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a probe in photophysical studies due to its fluorescent properties.
Biology: The compound is employed in studying the interactions of polycyclic aromatic hydrocarbons with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to intercalate into DNA.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
作用机制
The mechanism of action of 1-{[(5-Bromopentyl)oxy]methyl}pyrene involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the pyrene core allows it to intercalate between DNA base pairs, disrupting the DNA structure and potentially inhibiting replication and transcription processes.
Protein Binding: The compound can bind to specific proteins, altering their function and activity. This interaction is often mediated by the bromopentyl group, which can form covalent bonds with nucleophilic amino acid residues.
These interactions can lead to various biological effects, including cytotoxicity in cancer cells and modulation of cellular signaling pathways.
相似化合物的比较
1-{[(5-Bromopentyl)oxy]methyl}pyrene can be compared with other similar compounds, such as:
1-{[(5-Chloropentyl)oxy]methyl}pyrene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-{[(5-Iodopentyl)oxy]methyl}pyrene: Contains an iodine atom, which can enhance its reactivity in certain coupling reactions.
1-{[(5-Hydroxypentyl)oxy]methyl}pyrene: Lacks the halogen atom, making it less reactive in substitution reactions but potentially more biocompatible.
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
766532-19-8 |
|---|---|
分子式 |
C22H21BrO |
分子量 |
381.3 g/mol |
IUPAC 名称 |
1-(5-bromopentoxymethyl)pyrene |
InChI |
InChI=1S/C22H21BrO/c23-13-2-1-3-14-24-15-19-10-9-18-8-7-16-5-4-6-17-11-12-20(19)22(18)21(16)17/h4-12H,1-3,13-15H2 |
InChI 键 |
PPAHTSWRPNYGAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)

![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)


![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)

![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)



![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)

